Technical Monograph: [2-(1H-tetrazol-5-yl)ethyl]amine Hydrochloride
Technical Monograph: [2-(1H-tetrazol-5-yl)ethyl]amine Hydrochloride
Bioisosteric Probes in Histaminergic Signaling & Synthetic Scaffolds
Executive Summary
[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride (CAS: 33841-57-5) is a specialized heterocyclic amine predominantly utilized as a pharmacological probe and a synthetic intermediate. Structurally, it represents a bioisostere of histamine , where the imidazole ring is replaced by a tetrazole moiety.
This substitution is critical in medicinal chemistry for two reasons:
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Acidity Modulation: The tetrazole ring (pKa ~4.8) is significantly more acidic than the imidazole of histamine (pKa ~6.0), altering the protonation state at physiological pH.
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H2 Receptor Selectivity: It functions as a selective, albeit weaker, agonist for the Histamine H2 receptor , making it a valuable tool for dissecting H2-mediated signaling pathways (gastric acid secretion, cardiac stimulation) without H1-mediated interference.
This guide details the physicochemical properties, validated synthetic protocols, and pharmacological applications of this compound, designed for researchers in drug discovery and chemical biology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Core Identifiers
| Property | Specification |
| IUPAC Name | 2-(1H-tetrazol-5-yl)ethanamine hydrochloride |
| Common Name | 5-(2-Aminoethyl)tetrazole HCl; Tetrazole Histamine Analogue |
| CAS Number | 33841-57-5 (HCl salt); 31602-64-9 (Free base) |
| Molecular Formula | C₃H₈ClN₅ (HCl salt) |
| Molecular Weight | 149.58 g/mol |
| Solubility | Highly soluble in water (>100 mg/mL); Soluble in MeOH; Insoluble in Et₂O, Hexane.[1][2][3] |
| Appearance | White to off-white crystalline solid |
Ionization & pKa Analysis
Understanding the ionization state is prerequisite for binding assays. The molecule possesses two ionizable groups, creating a zwitterionic character in the free base form.
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Tetrazole NH (Acidic): pKa ≈ 4.8 – 4.9
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Primary Amine (Basic): pKa ≈ 9.8 – 10.2
Physiological State (pH 7.4): At physiological pH, the tetrazole is deprotonated (anionic) and the amine is protonated (cationic), resulting in a net neutral zwitterion . This contrasts with histamine, which exists as a mixture of monocation and dication at pH 7.4.
Synthetic Methodology
Route: [3+2] Cycloaddition of Azides to Nitriles.[4]
The most robust synthesis involves the cycloaddition of an azide source to 3-aminopropionitrile (or its protected derivatives). While direct synthesis is possible, protecting the amine (e.g., with phthalimide) often improves yield and purification ease.
Validated Protocol (Direct Synthesis)
Note: This protocol assumes the use of Sodium Azide. Strict safety precautions regarding hydrazoic acid (HN₃) generation are mandatory.
Reagents:
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3-Aminopropionitrile fumarate (or HCl salt)
-
Sodium Azide (NaN₃)[4]
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Zinc Bromide (ZnBr₂) or Triethylamine hydrochloride (Et₃N·HCl) as catalyst
-
Solvent: Water or Isopropanol/Water (1:1)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopropionitrile salt (10 mmol) in water (20 mL).
-
Activation: Add NaN₃ (12 mmol, 1.2 eq) and the catalyst (ZnBr₂, 10 mmol).
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Cycloaddition: Reflux the mixture at 100°C for 12–24 hours. The reaction proceeds via a concerted [3+2] mechanism.[5]
-
Workup (Hazard Control): Cool to room temperature. Caution: Acidify carefully with 6M HCl to pH < 2. This converts unreacted azide to HN₃ (toxic gas) – this must be done in a high-efficiency fume hood with a scrubber.
-
Isolation: Concentrate the aqueous phase under reduced pressure. The residue contains the product hydrochloride and inorganic salts.
-
Purification: Extract/triturate the solid with hot ethanol (product dissolves, inorganic salts do not). Filter and cool the ethanol filtrate to crystallize the pure [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride.
[10]
Pharmacological Applications
Histamine H2 Receptor Agonism
The compound is a classic tool for studying the Histamine H2 receptor .
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Mechanism: It binds to the transmembrane domain of the H2 receptor, stabilizing the active conformation.
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Selectivity: Unlike histamine, which activates H1, H2, H3, and H4 receptors, the tetrazole analogue shows marked selectivity for H2 over H1.[6]
-
Potency: It is a partial agonist or weak full agonist (pD2 ≈ 4.5 – 5.0) compared to histamine (pD2 ≈ 6.0).
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Structural Insight: The activity of this compound demonstrates that the tautomeric proton transfer capability of the imidazole ring (present in histamine) is not strictly required for H2 activation, provided an acidic proton donor (the tetrazole NH) is present in the correct spatial orientation.
Signal Transduction Pathway
Activation of the H2 receptor by the tetrazole analogue triggers the Gs-protein coupled cascade.
[10]
Handling & Safety Protocols
Critical Hazard: Explosive Potential of Tetrazoles While 5-substituted tetrazoles are generally more stable than non-substituted ones, they are energetic materials.
-
Thermal Stability: Do not heat the dry solid above 180°C. Decomposition can be rapid and exothermic.
-
Shock Sensitivity: The HCl salt is relatively stable, but metal salts (especially heavy metals like Pb, Ag, Hg) of the tetrazolate anion are primary explosives . Avoid contact with metal spatulas or containers if the free base is generated.
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Toxicity: Treat as a bioactive amine. Use standard PPE (gloves, goggles, lab coat).
References
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Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385-390. Link
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Durant, G. J., et al. (1975). Potential histamine H2-receptor antagonists.[7][8] 3. Imidazole-4-ylmethylisothioureas.[7] Journal of Medicinal Chemistry, 18(9), 907-909. (Discusses structure-activity relationships of histamine analogs). Link
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. (Synthetic methodology). Link
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PubChem Compound Summary. (2024). 2-(1H-tetrazol-5-yl)ethanamine.[9] National Center for Biotechnology Information. Link
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